molecular formula C14H14Cl3N5 B591280 1,5-Bis(4-chlorophenyl)biguanide hydrochloride CAS No. 13590-98-2

1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Katalognummer: B591280
CAS-Nummer: 13590-98-2
Molekulargewicht: 358.6 g/mol
InChI-Schlüssel: HEWJYBHXNHZDOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the biguanide structure . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization and filtration to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1,5-Bis(4-chlorophenyl)biguanide hydrochloride (BCB) is a synthetic compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H13Cl2N5·HCl
  • Molecular Weight : 358.65 g/mol
  • Structure : BCB features two chlorophenyl groups attached to a biguanide backbone, which enhances its biological interactions.

BCB primarily acts as an agonist at the 5-HT3 serotonin receptor , affecting neurotransmission and potentially influencing various physiological processes. Its interaction with this receptor suggests a role in modulating serotonin pathways, which are crucial in numerous biological functions.

MechanismDescription
Target Receptor5-HT3 serotonin receptor
Action TypePotent agonist
Biological EffectsModulation of neurotransmission

Antimicrobial Properties

BCB exhibits notable antimicrobial activity , particularly against various bacterial strains. Research indicates that it can disrupt bacterial DNA synthesis, leading to cell death. For example, studies have shown that BCB significantly affects the integrity of bacterial DNA in Escherichia coli and Bacillus subtilis, suggesting its potential use as a disinfectant or antiseptic agent .

Antiparasitic Activity

The compound's structural similarity to proguanil, an established antimalarial drug, positions it as a candidate for antiparasitic applications. BCB has been shown to inhibit dihydrofolate reductase , an enzyme critical for nucleic acid synthesis in malaria parasites. This inhibition could lead to reduced parasite viability and offers a pathway for developing new antimalarial therapies.

Potential in Diabetes Management

Emerging studies suggest that BCB may influence glucose metabolism, indicating potential applications in diabetes management. Its effects on insulin sensitivity are under investigation, with preliminary findings suggesting it may help regulate blood sugar levels.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of BCB against E. coli, researchers found that concentrations as low as 0.1% could significantly reduce bacterial viability within hours. The compound's ability to alter DNA synthesis was highlighted as a key mechanism behind its bactericidal effects.

Case Study 2: Antiparasitic Activity

A comparative study on the effects of BCB and proguanil against malaria parasites demonstrated that BCB exhibited comparable inhibitory effects on dihydrofolate reductase activity. This suggests that BCB could serve as an alternative treatment option in areas where resistance to conventional antimalarials is prevalent.

Safety and Toxicology

While BCB shows promise in various applications, its safety profile requires careful evaluation. Studies have indicated that high doses can lead to adverse effects similar to those observed with other biguanides, such as gastrointestinal disturbances and potential toxicity at elevated concentrations .

Table 2: Toxicological Data Summary

EndpointObservations
LD50 (rats)Approximately 5000 mg/kg
Acute ToxicityMild to moderate effects at high doses
Long-term ExposureRequires further investigation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,5-bis(4-chlorophenyl)biguanide hydrochloride to minimize impurity formation?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, pH, and stoichiometry of reactants). For example, using HPLC (High-Performance Liquid Chromatography) with UV detection can monitor intermediate steps and identify impurities like 1-(4-chlorophenyl)-3-cyanoguanidine (a common byproduct) . Purification via recrystallization or column chromatography, followed by NMR (¹H/¹³C) and mass spectrometry (MS), ensures structural fidelity. Reference standards for related compounds (e.g., Proguanil impurities) are critical for cross-validation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Structural Elucidation : ¹H/¹³C NMR for proton/environment mapping and FT-IR for functional group analysis (e.g., biguanide N-H stretches).
  • Purity Assessment : HPLC with diode-array detection (DAD) or LC-MS to resolve co-eluting impurities. Validate methods using parameters per ICH Q2(R1) (specificity, accuracy, linearity).
  • Crystallography : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) can resolve molecular packing and hydrogen-bonding networks, as demonstrated for structurally related bis(4-chlorophenyl) compounds .

Q. How does this compound degrade under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., hydrolysis of biguanide to cyanoguanidine) via LC-MS .
  • Storage Recommendations : Store at +5°C in inert, airtight containers to prevent hygroscopic degradation or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., biguanide ↔ imino forms) or polymorphism. Solutions include:

  • Variable-Temperature NMR : To observe dynamic equilibria and assign tautomeric states.
  • Computational Chemistry : DFT (Density Functional Theory) simulations (e.g., Gaussian software) to predict stable conformers and compare with experimental data .
  • Orthogonal Techniques : Pair XRD (for solid-state structure) with solution-state NMR to reconcile differences .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to account for potential biphasic effects, as seen in related biguanides like chlorhexidine .
  • Control for Contaminants : Include impurity profiling (e.g., residual solvents or synthetic intermediates) to distinguish compound-specific effects from artifacts .
  • Mechanistic Probes : Pair enzymatic assays (e.g., inhibition of microbial dehydrogenases) with cellular uptake studies (e.g., fluorescent tagging) to elucidate mode of action .

Q. How can researchers address challenges in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from biological fluids or environmental samples.
  • Detection Limits : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or advanced MS techniques (e.g., MRM in tandem MS) .
  • Matrix Effects : Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs) .

Q. What strategies mitigate inconsistencies in crystallographic data for structurally related biguanides?

  • Methodological Answer :

  • Twinned Crystals : Employ SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands to model twin domains .
  • Disorder Modeling : Use PART instructions in SHELXL to resolve disordered chlorophenyl groups or solvent molecules .
  • Cross-Validation : Compare unit cell parameters with Cambridge Structural Database (CSD) entries to identify polymorphic variations .

Eigenschaften

CAS-Nummer

13590-98-2

Molekularformel

C14H14Cl3N5

Molekulargewicht

358.6 g/mol

IUPAC-Name

1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride

InChI

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H

InChI-Schlüssel

HEWJYBHXNHZDOY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl

Kanonische SMILES

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl

Synonyme

1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride;  N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride;  ST 39008;  USP Proguanil Related Compound C; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Reactant of Route 2
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Reactant of Route 3
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Reactant of Route 4
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Reactant of Route 5
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Reactant of Route 6
1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.